molecular formula C15H19BrN2O3 B2681569 Methyl 4-((3-bromobenzamido)methyl)piperidine-1-carboxylate CAS No. 1234997-11-5

Methyl 4-((3-bromobenzamido)methyl)piperidine-1-carboxylate

Cat. No. B2681569
M. Wt: 355.232
InChI Key: WAPOOXDYCYRWLR-UHFFFAOYSA-N
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Description

“Methyl 4-((3-bromobenzamido)methyl)piperidine-1-carboxylate” is a chemical compound. However, there is limited information available about this specific compound1.



Synthesis Analysis

Piperidine derivatives are synthesized in various ways and are utilized in different therapeutic applications2. However, the specific synthesis process for “Methyl 4-((3-bromobenzamido)methyl)piperidine-1-carboxylate” is not readily available in the searched resources.



Molecular Structure Analysis

The molecular structure of a compound provides information about its physical and chemical properties. However, the specific molecular structure analysis for “Methyl 4-((3-bromobenzamido)methyl)piperidine-1-carboxylate” is not readily available in the searched resources3.



Chemical Reactions Analysis

Piperidine derivatives are used in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents4. However, the specific chemical reactions involving “Methyl 4-((3-bromobenzamido)methyl)piperidine-1-carboxylate” are not readily available in the searched resources.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its density, boiling point, melting point, molecular formula, molecular weight, and more. However, the specific physical and chemical properties for “Methyl 4-((3-bromobenzamido)methyl)piperidine-1-carboxylate” are not readily available in the searched resources6.


Scientific Research Applications

  • C-2 Arylation of Piperidines

    • This process involves the directed transition metal-catalyzed sp3 C-H activation .
    • The method involves using Methyl piperidine-4-carboxylate as a reactant .
    • The outcomes of this process were not specified in the source .
  • Synthesis of Antitubercular Agents

    • Methyl piperidine-4-carboxylate is used as a reactant in the synthesis of antitubercular agents .
    • The specific methods and outcomes were not detailed in the source .
  • Synthesis of Aminopyrazine Inhibitors

    • This compound is used as a reactant in the synthesis of aminopyrazine inhibitors .
    • The specific methods and outcomes were not detailed in the source .
  • Synthesis of Orally Available Naphthyridine Protein Kinase D Inhibitors

    • Methyl piperidine-4-carboxylate is used as a reactant in the synthesis of these inhibitors .
    • The specific methods and outcomes were not detailed in the source .
  • Asymmetric Hydrogenation of Sterically Demanding Aryl Enamide

    • This compound is used as a reactant in the synthesis of a scalable catalyst for this process .
    • The specific methods and outcomes were not detailed in the source .

Safety And Hazards

Safety and hazard information for a compound includes its handling precautions, storage requirements, and potential health risks. However, the specific safety and hazard information for “Methyl 4-((3-bromobenzamido)methyl)piperidine-1-carboxylate” is not readily available in the searched resources7.


Future Directions

The future directions of a compound refer to its potential applications and areas of research. However, the specific future directions for “Methyl 4-((3-bromobenzamido)methyl)piperidine-1-carboxylate” are not readily available in the searched resources8.


Please note that the information provided is based on the available resources and may not be fully comprehensive. For more detailed information, it is recommended to refer to specialized databases or contact experts in the field.


properties

IUPAC Name

methyl 4-[[(3-bromobenzoyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O3/c1-21-15(20)18-7-5-11(6-8-18)10-17-14(19)12-3-2-4-13(16)9-12/h2-4,9,11H,5-8,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPOOXDYCYRWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((3-bromobenzamido)methyl)piperidine-1-carboxylate

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